molecular formula C9H10O2S B103716 3-(Methylthio)phenylacetic acid CAS No. 18698-73-2

3-(Methylthio)phenylacetic acid

Cat. No. B103716
CAS RN: 18698-73-2
M. Wt: 182.24 g/mol
InChI Key: AKYCOAMUNLESIH-UHFFFAOYSA-N
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Patent
US06306865B1

Procedure details

Prepared in an essentially similar fashion from methyl 3-aminophenyl-acetate (111 g, 0.67 mole) and potassium methanethiolate (2.68 mole) to give 3-methylthiophenylacetic acid (21.0 g). Mp=76-77° C., 1H NMR (DMSO-d6, 200 MHz) δ: 2.44 (s, 3H, SCH3), 3.53 (s, 2H, ArCH2), 7.02-7.28 (m, 4H, Ar), 12.30 (br s, 1H, CO2H). Mass spectrum (CI—CH4): 183 (M+1, 100%). (Lit. ref.: Plant Physiol 42(11) 2596-1600 (1967).
Quantity
111 g
Type
reactant
Reaction Step One
Name
potassium methanethiolate
Quantity
2.68 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11]C)=[O:10])[CH:5]=[CH:6][CH:7]=1.[CH3:13][S-:14].[K+]>>[CH3:13][S:14][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
NC=1C=C(C=CC1)CC(=O)OC
Name
potassium methanethiolate
Quantity
2.68 mol
Type
reactant
Smiles
C[S-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 17.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.